molecular formula C16H14N4O4 B12204392 N,N'-Bis(salicylideneamino)oxamide

N,N'-Bis(salicylideneamino)oxamide

Cat. No.: B12204392
M. Wt: 326.31 g/mol
InChI Key: PUMOTLVCXKMSQH-BEQMOXJMSA-N
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Description

N,N’-Bis(salicylideneamino)oxamide is a chemical compound known for its unique structure and properties It is a derivative of oxamide, featuring two salicylideneamino groups attached to the oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(salicylideneamino)oxamide can be synthesized through a condensation reaction between salicylaldehyde and oxamide. The reaction typically involves mixing salicylaldehyde with oxamide in the presence of a suitable solvent, such as ethanol, and a catalyst, like acetic acid. The mixture is then heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(salicylideneamino)oxamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(salicylideneamino)oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized oxamides, reduced amine derivatives, and substituted salicylideneamino compounds .

Mechanism of Action

The mechanism of action of N,N’-Bis(salicylideneamino)oxamide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For example, in anticancer research, the compound induces apoptosis in cancer cells by targeting specific molecular pathways and proteins involved in cell death .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2-hydroxybenzylidene)oxamide
  • N,N’-Bis(2-hydroxyphenyl)oxamide
  • N,N’-Bis(2-aminophenyl)oxamide

Uniqueness

N,N’-Bis(salicylideneamino)oxamide stands out due to its unique structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it particularly valuable in coordination chemistry and materials science .

Properties

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

N,N'-bis[(E)-(2-hydroxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C16H14N4O4/c21-13-7-3-1-5-11(13)9-17-19-15(23)16(24)20-18-10-12-6-2-4-8-14(12)22/h1-10,21-22H,(H,19,23)(H,20,24)/b17-9+,18-10+

InChI Key

PUMOTLVCXKMSQH-BEQMOXJMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)N/N=C/C2=CC=CC=C2O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C(=O)NN=CC2=CC=CC=C2O)O

Origin of Product

United States

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